molecular formula C10H10ClNO B1368144 7-Amino-2-naphthol hydrochloride CAS No. 51761-16-1

7-Amino-2-naphthol hydrochloride

Cat. No.: B1368144
CAS No.: 51761-16-1
M. Wt: 195.64 g/mol
InChI Key: VDFLTUHMDULKQC-UHFFFAOYSA-N
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Description

7-Amino-2-naphthol hydrochloride is an organic compound with the molecular formula C10H10ClNO. It is a derivative of naphthol, where an amino group is attached to the seventh position and a hydroxyl group is attached to the second position of the naphthalene ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

7-Amino-2-naphthol hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the growth of certain bacteria by interacting with bacterial enzymes and disrupting their metabolic processes . The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to inhibit cell growth and viability in certain bacterial strains . This compound can interfere with cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of enzymes involved in critical metabolic pathways, leading to reduced cell proliferation and altered metabolic states.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to a cascade of biochemical changes within the cell . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis. The compound’s ability to form hydrogen bonds and other interactions with biomolecules is key to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects, such as organ damage or metabolic disturbances, may occur at high doses. It is crucial to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its overall bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . The compound’s distribution can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical to its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may accumulate in the nucleus, where it can interact with DNA and RNA, or in the cytoplasm, where it can affect enzyme activity and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-naphthol hydrochloride typically involves the reduction of nitroso-β-naphthol in an alkaline solution. The process begins with the preparation of nitroso-β-naphthol from β-naphthol. This intermediate is then reduced using sodium hydrosulfite in an alkaline medium, followed by acidification with hydrochloric acid to precipitate the aminonaphthol hydrochloride .

Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar methods. The reaction is carried out in large reactors with mechanical stirring and steam introduction to maintain the desired temperature. The product is then filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2-naphthol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones.

    Reduction: Naphthylamines.

    Substitution: Azo compounds.

Scientific Research Applications

7-Amino-2-naphthol hydrochloride is used in various scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of heterocyclic compounds and dyes.

    Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: It is used in the production of dyes and pigments

Comparison with Similar Compounds

  • 1-Amino-2-naphthol hydrochloride
  • 2-Amino-4-methylphenol
  • 4-Amino-1-naphthol hydrochloride

Comparison: 7-Amino-2-naphthol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the naphthalene ring. This positioning allows for distinct chemical reactivity and interactions compared to other similar compounds. For example, 1-Amino-2-naphthol hydrochloride has the amino group at the first position, leading to different reactivity and applications .

Properties

IUPAC Name

7-aminonaphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFLTUHMDULKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51761-16-1
Record name 2-Naphthalenol, 7-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-2-naphthol hydrochloride
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Record name 7-amino-2-naphthol hydrochloride
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